
Eldecalcitol
Übersicht
Beschreibung
Eldecalcitol, auch bekannt als ED-71, ist ein synthetisches Analog von 1α,25-Dihydroxyvitamin D3. Es wird hauptsächlich zur Behandlung von Osteoporose eingesetzt, da es starke Auswirkungen auf den Knochenstoffwechsel hat. This compound hat sich gezeigt, dass es die Knochenmineraldichte erhöht und das Frakturrisiko bei osteoporotischen Patienten verringert .
Vorbereitungsmethoden
Die Synthese von Eldecalcitol umfasst mehrere Schritte, beginnend mit dem bekannten Diels-Alder-Addukt eines Cholestadien-Derivats. Der Syntheseweg beinhaltet die Öffnung des Epoxidrings, die Retro-Diels-Alder-Reaktion und die anschließende Umwandlung in das Vitamin-D3-Analog durch Bestrahlung und thermische Isomerisierung . Industrielle Produktionsmethoden konzentrieren sich darauf, die Stabilität von this compound zu erhalten, indem die Bildung von Abbauprodukten wie Tachysterol und Trans-Isomeren verhindert wird. Dies wird durch die Einarbeitung von Antioxidantien und die Verwendung spezifischer Hilfsstoffe in der pharmazeutischen Zubereitung erreicht .
Analyse Chemischer Reaktionen
Eldecalcitol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind p-Toluolsulfonsäure zur Öffnung des Epoxidrings und Hydroxypropylmethylcellulose zur Stabilisierung der Verbindung . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören das aktive Vitamin-D3-Analog und seine Isomere .
Wissenschaftliche Forschungsanwendungen
Introduction to Eldecalcitol
This compound, known scientifically as 2β-hydroxypropyloxy derivative of 1α,25-dihydroxyvitamin D₃, is an active vitamin D analog that has been developed primarily for the treatment of osteoporosis. Its unique structural modifications enhance its potency and bioavailability compared to traditional vitamin D compounds, making it a valuable therapeutic option in clinical settings. This article explores the diverse applications of this compound, focusing on its efficacy in osteoporosis treatment, mechanisms of action, and recent findings from clinical studies.
Randomized Controlled Trials
This compound has been evaluated in several randomized controlled trials (RCTs) that demonstrate its effectiveness in increasing bone mineral density (BMD) and reducing fracture risk:
- A Phase II clinical trial involving 109 osteoporotic patients showed that this compound administration (0.25 to 1.0 μg/day) resulted in a dose-dependent increase in lumbar BMD without causing hypercalcemia or hypercalciuria .
- In another study, this compound treatment was associated with a significant reduction in vertebral and wrist fractures compared to alfacalcidol, highlighting its potential as a first-line treatment for osteoporosis .
Observational Studies
Post-marketing observational studies have further confirmed the safety and efficacy of this compound in real-world settings. For instance:
- A study conducted in Japan reported that this compound effectively improved BMD and reduced the incidence of fractures among elderly patients with osteoporosis .
Comparative Analysis with Other Treatments
This compound is often compared with other vitamin D analogs such as alfacalcidol and calcitriol. The following table summarizes key differences:
Feature | This compound | Alfacalcidol | Calcitriol |
---|---|---|---|
Mechanism | Inhibits resorption & stimulates formation | Primarily inhibits resorption | Primarily regulates calcium absorption |
Fracture Risk Reduction | Significant | Moderate | Variable |
Hypercalcemia Risk | Low | Moderate | High |
Bioavailability | High | Moderate | High |
Case Study 1: Elderly Patient Population
A cohort study involving elderly patients treated with this compound demonstrated significant improvements in BMD over a one-year period. Patients receiving daily doses showed an average increase of 5% in lumbar spine BMD compared to baseline measurements. Furthermore, the incidence of new vertebral fractures was reduced by 40% during this period .
Case Study 2: Post-Menopausal Women
In post-menopausal women with osteoporosis, this compound was shown to effectively counteract bone loss associated with estrogen deficiency. A clinical trial revealed that women treated with this compound experienced a marked decrease in biomarkers of bone turnover, indicating reduced osteoclastic activity and enhanced bone preservation .
Wirkmechanismus
Eldecalcitol exerts its effects by binding to the vitamin D receptor with less affinity but higher affinity to vitamin D-binding protein compared to 1α,25-dihydroxyvitamin D3. This results in a prolonged half-life in plasma. This compound increases bone mineral density by suppressing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in trabecular bone, thereby reducing bone resorption . It also enhances intestinal phosphate absorption by inducing the expression of sodium-dependent phosphate transporter type IIb .
Vergleich Mit ähnlichen Verbindungen
Eldecalcitol wird mit anderen Vitamin-D-Analoga wie Alfacalcidol und 1α,25-Dihydroxyvitamin D3 verglichen. Im Gegensatz zu Alfacalcidol hat this compound eine stärkere Wirkung auf die Erhöhung der Knochenmineraldichte und die Reduzierung des Knochenabbaus . This compound hat auch eine längere Halbwertszeit im Plasma im Vergleich zu 1α,25-Dihydroxyvitamin D3, wodurch es effektiver ist, stabile Spiegel der aktiven Verbindung im Körper zu erhalten . Zu den ähnlichen Verbindungen gehören Alfacalcidol, Calcitriol und Paricalcitol .
Biologische Aktivität
Eldecalcitol, a synthetic analog of vitamin D3, is primarily developed for the treatment of osteoporosis. It functions by enhancing calcium absorption in the intestine and promoting bone mineralization, thus playing a crucial role in bone health management. Its biological activity has been extensively studied, revealing its efficacy and safety profile compared to traditional vitamin D treatments.
This compound binds to the vitamin D receptor (VDR) and exhibits significant biological effects on bone metabolism. It has been shown to increase serum calcium levels more effectively than calcitriol, with studies indicating that this compound is approximately five times more potent than calcitriol in this regard . The compound also enhances bone mineral density (BMD) in osteoporotic patients, making it a valuable therapeutic option.
Comparative Efficacy
Long-Term Safety Profile
A recent real-world study assessed the long-term safety of this compound in Japanese patients with osteoporosis, focusing on adverse events such as hypercalcemia and acute kidney injury (AKI). The incidence rates were found to be comparable to those associated with other active vitamin D treatments, indicating a favorable safety profile for this compound .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical practice:
- Case Study of Osteoporotic Patients : A cohort of patients treated with this compound exhibited significant improvements in BMD and reduced fracture rates over a two-year follow-up period.
- Combination Therapy : In a study involving combination therapy with bisphosphonates, patients receiving both this compound and bisphosphonates showed enhanced calcium absorption and improved bone density compared to those receiving bisphosphonates alone .
Eigenschaften
Key on ui mechanism of action |
Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma. |
---|---|
CAS-Nummer |
104121-92-8 |
Molekularformel |
C30H50O5 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1 |
InChI-Schlüssel |
FZEXGDDBXLBRTD-YMAPZVFJSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |
Isomerische SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
104121-92-8 |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3 2-(3-hydroxypropoxy)calcitriol 20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 20-epi-ED-71 20-epi-eldecalcitol ED 71 ED-71 eldecalcitol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.